Methyl linolelaidate

説明

Nomenclature and Stereoisomeric Context of Methyl Linolelaidate

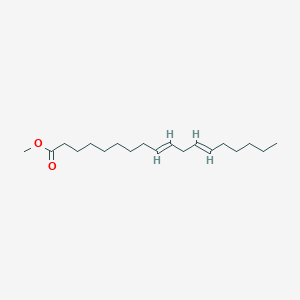

This compound is formally known by its IUPAC name, methyl (9E,12E)-octadeca-9,12-dienoate. nih.govnist.gov This name systematically describes its chemical structure: a methyl ester of an 18-carbon fatty acid with two double bonds. The "(9E,12E)" designation is crucial as it specifies the position and configuration of these double bonds. The "9E" indicates a trans configuration at the ninth carbon position, and "12E" indicates a trans configuration at the twelfth carbon position. nih.govnist.gov

This stereochemistry distinguishes this compound from its geometric isomer, methyl linoleate (B1235992), which is the methyl ester of linoleic acid ((9Z,12Z)-octadeca-9,12-dienoate) and has cis configurations at both the 9th and 12th positions. uni.lunih.gov The parent fatty acid of this compound is linolelaidic acid, which is the (9E,12E) isomer of octadeca-9,12-dienoic acid. nih.gov

This compound has a molecular formula of C₁₉H₃₄O₂ and a molecular weight of approximately 294.47 g/mol . sigmaaldrich.comnih.govscbt.com Its structure contains a methyl ester group (-COOCH₃) and two trans double bonds in the fatty acid chain. nih.govnist.gov

Historical Perspectives in Conjugated Linoleic Acid Research

The broader field of conjugated linoleic acid (CLA) research provides the historical context for studying this compound. CLAs are a group of positional and geometric isomers of linoleic acid that contain conjugated double bonds. ocl-journal.orgcabidigitallibrary.orgnews-medical.net Interest in CLAs began as early as 1935 with the observation that butterfat contained fatty acids with conjugated double bonds. ocl-journal.org

A significant turning point in CLA research occurred in the 1980s when an anticarcinogenic factor was isolated from grilled ground beef and subsequently identified as CLA. cabidigitallibrary.orgnews-medical.net This discovery spurred extensive research into the biological activities of various CLA isomers. ocl-journal.orgcabidigitallibrary.orgjyi.org

While this compound itself is a trans, trans non-conjugated linoleic acid isomer methyl ester, its study is often related to CLA research due to the structural similarities and the potential for trans fatty acids to be involved in metabolic pathways alongside CLAs. CLAs are primarily formed in the rumen of ruminant animals through the biohydrogenation of linoleic and alpha-linolenic acids. ocl-journal.orgnews-medical.netanimbiosci.org The major natural CLA isomer found in dairy fat is cis-9, trans-11 CLA (rumenic acid). ocl-journal.orgpan.olsztyn.pl However, other isomers, including trans, trans isomers, can also be present or formed through processing.

Significance of this compound in Lipidomics and Metabolomics Research

This compound holds significance in lipidomics and metabolomics research as a specific lipid species that can be identified and quantified within complex biological samples. nih.govcreative-proteomics.comfrontiersin.org Lipidomics, a subdiscipline of metabolomics, focuses specifically on the comprehensive analysis of lipid species within a biological system. creative-proteomics.com The ability to accurately identify and measure individual fatty acid methyl esters like this compound is crucial for understanding lipid metabolism and its role in various physiological and pathological processes.

Techniques such as gas chromatography (GC) and mass spectrometry (MS) are commonly employed for the analysis of fatty acid methyl esters (FAMEs), including this compound. restek.comnih.gov The conversion of fatty acids to FAMEs is a standard step to enhance their volatility and thermal stability for GC analysis. restek.com

In lipidomics and metabolomics studies, the presence and concentration of this compound can serve as indicators related to dietary intake, endogenous metabolism, or specific enzymatic activities. While research often focuses on the more biologically active CLA isomers, the inclusion of this compound in comprehensive lipid profiling provides a more complete picture of the fatty acid landscape in a sample. Changes in the levels of specific fatty acid isomers, including trans isomers like linolelaidic acid (the parent acid of this compound) and its methyl ester, can be relevant in studies investigating conditions such as metabolic disorders, inflammation, and the effects of dietary interventions. nih.govfrontiersin.org

For instance, studies utilizing integrated metabolomics and lipidomics approaches have investigated changes in fatty acid profiles in various conditions. nih.govnih.gov The precise quantification of individual lipid species, such as this compound, contributes to the detailed data sets generated in these studies, allowing for a deeper understanding of metabolic pathways and potential biomarkers. nih.gov The distinct chromatographic behavior of trans isomers, including this compound, in GC analysis further aids in their separation and identification within complex mixtures of fatty acid methyl esters. restek.com

Data Table: Chemical Identifiers of this compound

| Property | Value | Source | PubChem CID |

| IUPAC Name | methyl (9E,12E)-octadeca-9,12-dienoate | nih.govnist.gov | 5362793 |

| Molecular Formula | C₁₉H₃₄O₂ | sigmaaldrich.comnih.gov | 5362793 |

| Molecular Weight | 294.47 g/mol | sigmaaldrich.comnih.gov | 5362793 |

| CAS Number | 2566-97-4 | nist.govsigmaaldrich.com | 5362793 |

| InChIKey | WTTJVINHCBCLGX-ZDVGBALWSA-N | nih.govnist.gov | 5362793 |

Data Table: Related Compounds Mentioned

| Compound Name | PubChem CID |

| Linolelaidic acid | 5282457 |

| Linoleic acid | 5280450 |

| alpha-Linolenic acid | 5280934 |

| Rumenic acid | Not listed |

| Vaccenic acid | Not listed |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTJVINHCBCLGX-ZDVGBALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880893 | |

| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |

| Record name | Methyl linolelaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl linolelaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl linoleate hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRB7ACQ5NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Approaches for Methyl Linolelaidate

Esterification of Linolelaidic Acid with Methanol (B129727)

Esterification is a fundamental reaction for converting fatty acids into their corresponding methyl esters. This process involves the reaction of linolelaidic acid with methanol.

Acid catalysis is a common approach to facilitate the esterification of fatty acids with methanol. Strong acids, such as sulfuric acid or boron trifluoride (BF3) in methanol, are effective catalysts for this reaction chembk.comrestek.comaocs.org. The mechanism typically involves the protonation of the carboxyl group of the fatty acid by the acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack by methanol aocs.orgsigmaaldrich.com. This is followed by the elimination of water to form the methyl ester sigmaaldrich.com. For instance, the reaction of linoleic acid with methanol using sulfuric acid has been reported to produce methyl linolelaidate chembk.com. Mild reaction conditions, such as temperatures around 50-60°C for approximately one hour, can be employed for the BF3-catalyzed esterification of free fatty acids to FAMEs restek.com.

Transesterification from Triglycerides

Transesterification is a widely used method for producing fatty acid methyl esters, particularly from triglycerides found in vegetable oils and animal fats smolecule.competronaftco.comokstate.edu. This process involves the reaction of a triglyceride with an alcohol, typically methanol, in the presence of a catalyst to yield fatty acid methyl esters and glycerol (B35011) biodieseleducation.org. If the triglyceride feedstock contains linolelaidate residues, this compound will be among the resulting FAMEs.

Alkali catalysts are commonly employed in the transesterification of triglycerides due to their effectiveness in achieving high yields and rapid reaction rates under relatively mild conditions researchgate.net. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are two of the most frequently used alkali catalysts for this process petronaftco.comokstate.edubiodieseleducation.orgresearchgate.net. These catalysts react with methanol to form the highly reactive methoxide (B1231860) ion, which acts as the primary nucleophile in attacking the carbonyl carbon of the triglyceride ester linkages psu.edu.

The transesterification reaction can be carried out at moderate temperatures, typically ranging from 40°C to 60°C, with low catalyst concentrations, often between 0.5% and 2.0% by weight researchgate.net. Sodium methoxide (CH3ONa) is also recognized as a more effective catalyst compared to NaOH and KOH, although it is generally more expensive okstate.edu. It is crucial that the reactants are as dry as possible, as the presence of water can lead to unwanted side reactions, such as saponification (soap formation), which consumes the catalyst and complicates downstream processing psu.edu.

| Catalyst System | Typical Concentration (wt% of oil) | Temperature (°C) | Reaction Time (minutes) | Notes |

| Sodium Hydroxide (NaOH) | 0.5 - 1.5 | 40 - 60 | 30 - 60 | Common, cost-effective petronaftco.comokstate.edubiodieseleducation.orgresearchgate.net |

| Potassium Hydroxide (KOH) | 0.5 - 1.5 | 40 - 60 | 30 - 60 | Common, high conversion rate okstate.edubiodieseleducation.orgresearchgate.net |

| Sodium Methoxide (CH3ONa) | 0.3 - 0.5 | - | - | More effective, more expensive okstate.edu |

Advanced Chemical Synthesis Routes for Selective Trans Double Bond Introduction

While the direct esterification of linolelaidic acid or transesterification of linolelaidate-containing triglycerides are primary methods for obtaining this compound, advanced chemical synthesis routes may be employed, particularly for the selective introduction or isomerization of trans double bonds. This compound is the trans isomer of methyl linoleate (B1235992), which contains cis double bonds smolecule.comcymitquimica.comuni.lu. Therefore, controlled isomerization of the cis double bonds in methyl linoleate to the trans configuration represents a potential advanced synthesis approach. Although detailed synthetic protocols specifically for the selective isomerization of methyl linoleate to this compound were not extensively detailed in the search results, research has explored the oxidative behavior of this compound in studies involving selective oxidation reactions mdpi.comresearchgate.netresearchgate.net.

Derivatization to Fatty Acid Methyl Esters (FAMEs) for Analytical Purposes

The analysis of fatty acids, including linolelaidic acid, often requires their conversion to fatty acid methyl esters (FAMEs) restek.comsigmaaldrich.comschebb-web.de. Free fatty acids can be difficult to analyze directly by gas chromatography (GC) due to their low volatility and potential for adsorption issues caused by their polar carboxyl group restek.comsigmaaldrich.com. Converting them to less polar and more volatile methyl esters improves chromatographic separation and analysis sigmaaldrich.com.

A common protocol for preparing FAMEs from complex lipid samples, such as triglycerides, involves a two-step process: saponification followed by esterification nih.gov. Saponification hydrolyzes triglycerides into free fatty acids and glycerol, typically using a base like KOH or NaOH in an alcoholic solution nih.govshimadzu.com. Following saponification, the reaction mixture is acidified, and the released free fatty acids are then esterified with methanol using an acid catalyst, such as BF3 in methanol or HCl in methanol schebb-web.denih.govshimadzu.com. This approach ensures that both free fatty acids and those originally esterified in triglycerides are converted to FAMEs for comprehensive analysis nih.gov. Various protocols exist, including those using BF3-methanol under mild heating or HCl in methanol with heating restek.comnih.gov. Direct derivatization methods, where extraction and transesterification occur simultaneously, have also been developed to improve recovery and reduce time and solvent usage shimadzu.com.

Boron Trifluoride-Methanol Complex in FAME Preparation

Boron trifluoride, in the form of its coordination complex with methanol, acts as a powerful acidic catalyst for the esterification of free fatty acids and the transesterification of various lipid classes, including triacylglycerols, sterol esters, monoacylglycerols, diacylglycerols, phosphocylglycerols, and sphingolipids. scirp.orgscirp.orgaocs.org This reagent is particularly useful for converting both acylglycerols and free fatty acids into methyl esters. scirp.org

The mechanism involves the Lewis acidity of boron trifluoride, which activates the carboxyl group of fatty acids or the ester linkage in acylglycerols, making them susceptible to nucleophilic attack by methanol. aocs.orgsigmaaldrich.com This catalytic action facilitates the formation of methyl esters.

Typical procedures utilizing BF3-MeOH for FAME preparation involve heating the lipid sample with a solution of BF3 in methanol. For example, esterification of free fatty acids can be completed rapidly, sometimes within minutes, using a 12% to 14% solution of boron trifluoride in methanol under reflux conditions. scirp.orgscirp.orgaocs.org Transesterification of other lipid classes generally requires longer reaction times compared to free fatty acids. aocs.org

While BF3-MeOH is a widely accepted reagent for FAME preparation and is included in some official methods, it is important to note potential drawbacks. High concentrations of BF3 in methanol (e.g., 50%) have been reported to cause the formation of methoxy (B1213986) artifacts from unsaturated fatty acids due to the addition of methanol across the double bond. aocs.orgresearchgate.net Although this issue is less pronounced at more typical concentrations (12-14%), the potential for side reactions, possibly exacerbated by the presence of oxidized lipids, has been noted. aocs.org Studies have also investigated the generation of byproducts during the esterification of unsaturated fatty acids like oleic and linoleic acids with BF3-MeOH, finding that the amounts of these byproducts depend on the relative amounts of unsaturated fatty acids to boron trifluoride. dfo-mpo.gc.ca One identified byproduct from oleic acid was a methoxy derivative of methyl stearate (B1226849). dfo-mpo.gc.ca

Despite these considerations, the BF3-MeOH method remains valuable for its effectiveness in esterifying free fatty acids and transesterifying various lipids. aocs.orgresearchgate.net Its application extends to the preparation of methyl esters from diverse samples, including vegetable oils, fish oils, blood lipids, and even for the derivatization of conjugated dienoic and trienoic fatty acids, where it has shown effectiveness in preventing artificial isomerization and byproduct formation, particularly for free fatty acids. nih.govnih.gov

Research has also explored optimizing FAME preparation with BF3-MeOH using microwave irradiation, demonstrating that shorter reaction times can be sufficient compared to conventional heating methods. scirp.orgscirp.orgresearchgate.net

Data regarding specific reaction conditions and their outcomes when using BF3-MeOH for FAME preparation can be found in various studies. For instance, one method for preparing FAMEs from a sample containing soybean oil and linoleic acid involved heating with NaOH in methanol followed by the addition of 12% BF3 in methanol and further heating. scirp.org Another approach for analyzing fatty acids in different matrices utilizes direct methylation with boron trihalides (BF3 or BCl3) in methanol at elevated temperatures. nih.gov

| Reagent Concentration | Sample Type / Lipid Class | Temperature (°C) | Time | Notes | Source |

| 12-14% BF3 in methanol | Free fatty acids | Reflux | ~2 minutes | Esterification completed rapidly. | scirp.orgscirp.orgaocs.org |

| 12% BF3 in methanol | Triacylglycerols, sterol esters, etc. | 100 | Longer than free fatty acids (e.g., 45 mins for cholesterol esters) | Transesterification. | aocs.org |

| 10% BF3 in methanol | FFAs released from saponification | 37 | 20 minutes | Follows saponification step. | nih.gov |

| 14% BF3 in methanol | Freeze-dried forage samples | 80 | Not specified, comparison with HCl method | Used for single-step transesterification. | usda.gov |

| 7% BF3 in methanol | Lipid extracts from seaweed | 100 | 45 minutes | Compared with HCl method. | scielo.br |

| 12% w/w BCl3-methanol | Various (guideline) | 60 | 5-10 minutes | Typical esterification procedure. | sigmaaldrich.com |

| 12% BF3 in methanol | Soybean oil + Linoleic acid (after NaOH treatment) | 100 | 30 minutes | Part of a two-step process. | scirp.org |

| BF3 or BCl3 in methanol | Homogenized samples (direct methylation) | 100 | 1 hour | Simplified method. | nih.gov |

| BF3/MeOH | Conjugated dienoic and trienoic free fatty acids | Room temperature | 30 minutes | Effective in preventing artificial isomerization and byproducts. | nih.gov |

| 14% BF3 in methanol | Hydrolysed fatty acid zinc salts (after NaOH saponification) | 80 | 30 minutes | Part of a two-step process. | scienceopen.com |

Analytical Quantification and Characterization of Methyl Linolelaidate

Chromatographic Techniques for Methyl Linolelaidate Analysis

Gas chromatography is a widely used technique for the analysis of FAMEs due to their volatility and thermal stability after derivatization. shimadzu.comrestek.comgcms.cz Capillary GC columns offer high efficiency for separating the various components in complex FAME mixtures, including cis and trans isomers. restek.comgcms.cz

Gas Chromatography (GC)

GC is a fundamental technique for separating FAMEs based on their boiling points and interactions with the stationary phase of the GC column. restek.comgcms.cz The separation of FAMEs is crucial due to the presence of numerous isomers that differ subtly in their properties. restek.comgcms.czthermofisher.com

GC-MS is a powerful tool for both identifying and quantifying this compound. sigmaaldrich.comfishersci.com The GC separates the FAMEs, and the mass spectrometer provides structural information based on their fragmentation patterns. shimadzu.com Electron ionization (EI) is a common ionization method in GC-MS, although it can lead to extensive fragmentation of FAMEs, resulting in many low-mass ions. shimadzu.comgcms.cz This can necessitate higher sensitivity and greater separation capabilities. shimadzu.comgcms.cz this compound has been identified using GC-MS, and its mass spectrum data is available in databases. nih.govrestek.com

GC coupled with a Flame Ionization Detector (FID) is a standard method for the quantitative analysis of FAMEs, including this compound. dsmz.de FID is a mass-sensitive detector that provides a linear response to hydrocarbons, making it suitable for quantifying the separated FAMEs after calibration with known standards. restek.comscioninstruments.com AOAC official method 996.06 describes a procedure for the determination of total, saturated, and unsaturated fat in foods using capillary GC-FID analysis of FAMEs. restek.com this compound can be quantified using this approach, often employing an internal standard like triundecanoin (B52979) (C11:0 triglyceride) for improved accuracy. restek.com

Separating the various isomers of fatty acid methyl esters, including the cis and trans isomers like this compound and methyl linoleate (B1235992), is critical for accurate analysis. restek.comgcms.czthermofisher.com High-resolution capillary GC columns are essential for this purpose. wikipedia.orgrestek.comthegoodscentscompany.comfishersci.cashinwa-cpc.co.jp Columns with highly polar stationary phases, such as those with cyanopropyl or biscyanopropyl chemistries, are typically used to provide the necessary selectivity to resolve these isomers. restek.comgcms.czthermofisher.com For instance, 100-meter columns with a highly polar biscyanopropyl stationary phase are often recommended for resolving cis and trans isomers of polyunsaturated fatty acids. restek.comrestek.com Shorter, high-efficiency columns (e.g., 10 m) can also provide good separation with reduced analysis times. thermofisher.com

Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) offers enhanced selectivity and sensitivity for FAME analysis. shimadzu.comresearchgate.netshimadzu.com Both electron ionization (EI) and chemical ionization (CI) modes can be employed with GC-MS/MS. shimadzu.comresearchgate.netlabrulez.com

In EI-MRM, the fragmentation patterns generated by electron ionization are used for identification and quantification. shimadzu.comresearchgate.net However, as noted earlier, EI can lead to extensive fragmentation of FAMEs. shimadzu.comgcms.cz

Positive Chemical Ionization (PCI), often used in CI-MRM, involves indirect ionization using a reagent gas, which typically results in less fragmentation and the detection of protonated molecules ([M+H]+). shimadzu.comgcms.cz This can be advantageous for separating ions based on molecular weight. shimadzu.com CI-MRM involves fragmenting these protonated molecules via Collision-Induced Dissociation (CID) to improve mass separation from potential interferences. shimadzu.comgcms.cz

Studies comparing EI-MRM and PCI-MRM for FAME analysis have shown that while EI-MRM can provide good results for saturated fatty acids, PCI-MRM often offers higher sensitivity for unsaturated fatty acids. shimadzu.comgcms.cz For some unsaturated FAMEs, PCI-MRM sensitivity can be significantly better. shimadzu.com The linearity of calibration curves acquired by both methods can be comparable. shimadzu.comgcms.cz The use of a Smart EI/CI ion source allows for switching between ionization modes without significant downtime. shimadzu.comgcms.cz

High-Resolution Capillary GC Columns for Isomer Separation

Gas Chromatography-Combustion-Mass Spectrometry (GC-C-MS)

Gas Chromatography-Combustion-Mass Spectrometry (GC-C-MS) is a technique that can be applied to the analysis of FAMEs. dsmz.de While the provided search results mention GC-C-MS in the context of FAME analysis, specific details regarding its application to this compound were not extensively available within the provided snippets. However, GC-C-MS is generally used for stable isotope ratio analysis, which can provide information about the origin or metabolic fate of fatty acids.

Gas Chromatography-Tandem Differential Mobility Spectrometry (GC-DMS)

Gas Chromatography-Tandem Differential Mobility Spectrometry (GC-DMS) is a technique that can be used for the separation and quantification of fatty acid methyl esters (FAMEs), including this compound. One study mentions the use of GC-tandem differential mobility spectrometry for the separation and quantification of 16 methyl and ethyl fatty acid esters from biodiesel samples. sigmaaldrich.com While the specific application to this compound is noted in the context of using an analytical standard, detailed research findings or data tables specifically for this compound analysis by GC-DMS were not extensively available in the search results. sigmaaldrich.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods play a crucial role in the structural elucidation and quantification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy, and Fourier Transform Infrared (FT-IR) spectroscopy provide valuable information about the compound's structure and can be used for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

NMR spectroscopy, including both 1H NMR and 13C NMR, is a powerful tool for the structural characterization of fatty acid methyl esters like this compound. 1H NMR spectroscopy can be used for the quantitative analysis of fatty acid methyl ester mixtures by utilizing the chemical shift and integration values of specific proton signals. scispace.comaocs.orgsciepub.com For instance, the integration of signals corresponding to terminal methyl, bis-allylic, and allylic protons in the 1H NMR spectrum can be used to determine the amounts of unsaturated fatty acids. aocs.org

13C NMR spectroscopy is also valuable for structural elucidation and compositional characterization of FAMEs due to its large chemical shift range. researchgate.netbch.ro Characteristic signals for carbonyl carbons, unsaturated carbons, methyl ester carbons, and aliphatic carbons are observed in distinct regions of the 13C NMR spectrum. researchgate.net While general applications to FAMEs are well-documented, specific detailed NMR spectral data or quantitative analysis results solely for this compound were not prominently featured in the search results beyond its listing in spectral databases. nih.govnih.govichemical.comchemicalbook.com Studies have used 1H and 13C NMR to characterize reaction products involving methyl linoleate, the cis,cis isomer of this compound, which provides insights into the types of information obtainable for similar fatty acid methyl esters. doi.orgresearchgate.netscienceopen.com

Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy

Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy is an advantageous technique for the analysis of fatty acid methyl esters, offering the ability to differentiate and quantify them. labinsights.nlnih.govvuvanalytics.com GC-VUV detection provides full spectral acquisition in the wavelength range of 115-240 nm, where most chemical species absorb. nih.gov This technique can separate saturated FAMEs from unsaturated cis/trans FAMEs and helps identify the number and position of double bonds. labinsights.nl Unsaturated FAMEs exhibit distinct absorption profiles compared to saturated ones, allowing for easy differentiation. labinsights.nlnih.gov GC-VUV can also differentiate cis/trans isomeric FAMEs, such as isomers of methyl oleate (B1233923) and methyl linoleate. nih.govchromatographyonline.com The degree of saturation or unsaturation is evident in the acquired spectra. chromatographyonline.com While the searches indicate GC-VUV is used for FAME analysis and can differentiate isomers, specific quantitative data for this compound was not a primary output of the searches, although its presence in samples analyzed by GC-VUV is mentioned. sigmaaldrich.commdpi.com The technique also offers deconvolution capabilities for co-eluting signals, which is beneficial for analyzing complex mixtures. nih.govresearchgate.net

Biological Activities and Mechanisms of Action of Methyl Linolelaidate

Antioxidant Properties and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. nih.gov Methyl linolelaidate has demonstrated potential in counteracting oxidative processes. smolecule.com

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by ROS that damages cell membranes. This compound has shown inhibitory effects on lipid peroxidation. cymitquimica.combiosynth.comcymitquimica.com This suggests it may help protect cellular structures from oxidative damage. Studies have indicated that the presence of polyunsaturated fatty acids, including this compound, can influence lipid peroxidation. nih.gov

Reduction of Reactive Oxygen Species (ROS) Production

This compound has been reported to have an inhibitory effect on the production of reactive oxygen species. cymitquimica.combiosynth.comcymitquimica.com ROS can be toxic to cells, and their overproduction leads to oxidative stress. mdpi.comfrontiersin.orgresearchgate.net By reducing ROS generation, this compound may contribute to mitigating oxidative damage. nih.gov

Protective Effects against Cellular Damage

Research suggests that this compound can exert protective effects against cellular damage, particularly that caused by oxidative stress. smolecule.com This protective capacity is likely linked to its ability to inhibit lipid peroxidation and reduce ROS production. cymitquimica.combiosynth.comcymitquimica.com Studies investigating oxidative stress models have explored the potential of compounds like this compound in protecting cells. nih.gov

Anti-inflammatory Effects and Immune System Modulation

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is associated with various diseases. researchgate.net this compound has been investigated for its potential anti-inflammatory properties and its influence on immune system modulation. cymitquimica.commdpi.comnih.govuni.luworc.ac.uk

Inhibition of Lipoxygenase and Cyclooxygenase Enzymes

A potential mechanism underlying the anti-inflammatory effects of this compound involves the inhibition of enzymes in the arachidonic acid pathway, specifically lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. cymitquimica.combiosynth.comcymitquimica.comresearchgate.networc.ac.uk These enzymes are crucial in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. worc.ac.ukamazonaws.com By inhibiting LOX and COX, this compound may reduce the production of these inflammatory molecules. academicstrive.com

Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play significant roles in initiating and propagating inflammatory responses. researchgate.networc.ac.ukjetir.org Some studies suggest that this compound may contribute to the reduction of these pro-inflammatory cytokines. researchgate.netscirp.orgnih.gov Lowering the levels of these cytokines can help to attenuate inflammation. jetir.org

While specific quantitative data directly linking this compound to the reduction of TNF-α and IL-6 in readily available sources was limited, the general concept of fatty acids and related compounds influencing cytokine levels is supported by research. For example, some studies on plant extracts containing this compound and other compounds have shown effects on these cytokines. academicstrive.comnih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)

This compound has been investigated for its potential to modulate inflammatory signaling pathways. Studies suggest that this compound may exert anti-inflammatory effects smolecule.combiosynth.comresearchgate.net. Research indicates that this compound can influence inflammatory pathways, including the NF-κB pathway scispace.comtmrjournals.com. The activation of NF-κB is a key event in the inflammatory response, leading to the production of pro-inflammatory cytokines tmrjournals.comnih.gov. While the precise mechanisms by which this compound modulates NF-κB and other inflammatory pathways are subjects of ongoing research, its presence has been noted in studies examining anti-inflammatory activities researchgate.net.

Role in Eicosanoid Synthesis and Regulation

As a fatty acid derivative, this compound is related to the complex network of lipid metabolism and signaling, which includes the synthesis of eicosanoids. Eicosanoids, such as prostaglandins and leukotrienes, are potent lipid mediators derived from polyunsaturated fatty acids that play crucial roles in inflammation, immune responses, and cellular signaling scispace.comnih.govnih.gov. The mechanism of action of this compound may involve influencing enzymes critical to eicosanoid synthesis, such as lipoxygenase or cyclooxygenase (COX) enzymes biosynth.comcymitquimica.com. By potentially affecting the activity of these enzymes, this compound could modulate the production of various eicosanoids biosynth.comcymitquimica.com. Studies on related trans fatty acids have shown effects on prostaglandin (B15479496) levels eur.nl. This compound, as a polyunsaturated fatty acid methyl ester, is metabolized to yield bioactive lipid mediators involved in inflammation regulation scispace.com.

Antimicrobial Activities

This compound has demonstrated antimicrobial properties, particularly in laboratory settings.

In vitro Antibacterial Effects

Multiple studies have reported the in vitro antibacterial activity of this compound against various bacterial strains biosynth.comcymitquimica.comscialert.netnih.govscialert.netnih.govresearchgate.netscielo.brcabidigitallibrary.org. It has been identified as a significant component in natural extracts exhibiting antibacterial effects scialert.netnih.govscialert.net. Research utilizing the agar (B569324) disc diffusion method has shown that oils containing this compound can create zones of inhibition against pathogenic bacteria scialert.netnih.govscialert.net. Specific bacteria against which activity has been observed include Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Salmonella typhi scialert.netnih.govscialert.net. The degree of inhibition can vary depending on the bacterial strain and the concentration of the this compound-containing extract scialert.netnih.govscialert.net.

Data on the in vitro antibacterial activity of fixed oils from Bridelia stipularis root, where this compound was a major component, against selected bacteria:

| Bacterial Species | Zone of Inhibition (mm) - Root Fixed Oil (15 mm for E. coli) scialert.netnih.govscialert.net |

| Escherichia coli | 15 scialert.netnih.govscialert.net |

| Bacillus cereus | Not specified for root oil, but fruit oil showed 25 mm scialert.netnih.govscialert.net |

| Staphylococcus aureus | Not specified for root oil, but leaf oil showed 20 mm scialert.netnih.govscialert.net |

| Salmonella typhi | Not specified in detail for specific oils scialert.netnih.gov |

Note: The table presents data specifically mentioning this compound as a major component of the root extract. Data for other bacteria or oils are included where available in the cited sources for context on the study, but the focus remains on the root extract where this compound was prominent.

Cellular and Molecular Interactions

The biological effects of this compound are mediated through its interactions with biological molecules and its influence on cellular metabolic processes.

Interaction with Biological Molecules

This compound has been shown to interact with various biological molecules smolecule.com. These interactions are crucial for its influence on cellular functions and metabolic pathways smolecule.com. While specific binding partners or detailed interaction mechanisms with individual biological molecules are areas of ongoing research, its ability to interact with enzymes involved in lipid metabolism has been suggested smolecule.com. These interactions can lead to downstream effects on cellular processes and signaling cascades smolecule.com.

Regulation of Fatty Acid Profiles in Biological Systems

Research into the interactions of this compound with enzymes involved in lipid metabolism suggests potential regulatory effects on fatty acid profiles in biological systems. smolecule.com Along with methyl octadecenoate, this compound is a predominant fatty acid that serves as a precursor for the synthesis of bioactive lipids and plays a role in lipid metabolism and inflammatory regulation. scispace.com These polyunsaturated fatty acids undergo absorption and metabolism to yield bioactive lipid mediators involved in inflammation regulation, cell signaling, and metabolic processes. amazonaws.com Excessive intake of trans fats, such as this compound, may increase the risk of cardiovascular diseases and metabolic disorders. scispace.com

Modulation of Gene Expression and Cellular Signaling Pathways

Fatty acids, including this compound, are significant precursors to molecules used for cell signaling and in the regulation of gene transcription. worc.ac.uk this compound, Methyl Linoleate (B1235992), Methyl Linolenate, Methyl Eicosadienoate, and Cis-13,16-Docosadienoic acid methyl ester are polyunsaturated fatty acids that undergo absorption and metabolism to yield bioactive lipid mediators involved in inflammation regulation, cell signaling, and metabolic processes. amazonaws.com They play essential roles in modulating immune responses and regulating hormone synthesis. amazonaws.com Studies suggest that methyl heptadecenoate, a monounsaturated fatty acid, may influence gene expression and cellular signaling pathways, affecting lipid metabolism and inflammatory responses. amazonaws.com Similarly, methyl octadecenoate, predominantly oleic acid, can regulate gene expression, modulate lipid signaling pathways, and influence inflammatory responses. amazonaws.com

Disruption of Cellular Functions through Oxidative Stress and Immune Dysregulation

This compound, as a trans fatty acid, may disrupt cellular functions and promote inflammation through mechanisms such as oxidative stress and immune dysregulation. scispace.com Oxidative stress involves a disequilibrium with antioxidant defense systems, leading to potential damage to lipids, DNA, and proteins, and altering intracellular signaling pathways. nih.gov This can lead to the activation of inflammatory processes. nih.gov this compound has been shown to have an inhibitory effect on the production of reactive oxygen species, which can be toxic to cells. biosynth.comcymitquimica.com Its role as an antioxidant has been highlighted in studies examining its protective effects against cellular damage caused by oxidative stress. smolecule.com

Effects on Cell Membrane Integrity and Fluidity

Fatty acids are essential components of cell membranes, contributing to membrane fluidity and stability. amazonaws.com this compound, along with other polyunsaturated fatty acids like Methyl Linoleate, Methyl Linolenate, Methyl Eicosadienoate, and Cis-13,16-Docosadienoic acid methyl ester, plays essential roles in maintaining cell membrane integrity. amazonaws.com Fatty acids are important structural elements of cell membranes, in the form of phospholipids (B1166683), and are instrumental in the maintenance of cell membrane fluidity, which is essential for efficient cell function and growth. worc.ac.uk Saturated fatty acids provide rigidity, while unsaturated fatty acids increase membrane fluidity. amazonaws.com

Neurobiological and Neurological Implications

Certain compounds, including this compound, have been explored for their potential neurobiological effects. ijpsonline.comwindows.net

Modulation of Neurotransmitter Signaling Pathways (e.g., Acetylcholine (B1216132) Receptor Pathway)

Studies investigating the mechanisms of certain traditional medicines have identified this compound as a component. ijpsonline.comajol.info For instance, in the context of Astragalus membranaceus and its potential effects on Parkinson's disease, active compounds are believed to modulate neurotransmitter signaling pathways, particularly the acetylcholine receptor signaling pathway, which may regulate the release and signal transduction of neurotransmitters like dopamine. ijpsonline.com this compound was identified as one of the potential active compounds in such investigations. ijpsonline.com Another study on the pharmacological mechanism of Angelica essential oil on anxiety also identified this compound and highlighted the involvement of targets like CHRM2 (Cholinergic Receptor Muscarinic 2), which is part of the acetylcholine receptor pathway. ajol.info Modulation of muscarinic receptors, including M2, has been implicated in regulating dopaminergic signaling pathways relevant to Parkinson's disease. ijpsonline.com

Potential Neuroprotective Effects

Active compounds within certain plants, where this compound has been identified, are considered to exhibit anti-inflammatory and neuroprotective properties. ijpsonline.com These properties may contribute to alleviating neuroinflammation, safeguarding neurons from damage, and potentially playing a role in treating neurodegenerative conditions like Parkinson's disease. ijpsonline.com The antioxidant capacity of phenolic compounds and terpenes, which can be present alongside fatty acid esters like this compound in plant extracts, is linked to their neuroprotection capacity due to their ability to modulate oxidative stress and inflammation. mdpi.com These are key factors in the development of neurodegenerative diseases. mdpi.com this compound's inhibitory effects on oxidative stress may contribute to potential neuroprotective benefits. smolecule.com

Methyl Linolelaidate in Biological Systems and Models

Occurrence and Distribution in Natural Sources

Methyl linolelaidate has been identified in a variety of natural sources, spanning from plant-based materials to animal products and microorganisms.

Presence in Vegetable Oils

This compound can be present in vegetable oils. Its presence, particularly in corn oil, can be an indicator of processing methods such as deodorization, which can lead to the formation of trans fatty acids. labrulez.com

Presence in Plant Extracts

This compound has been detected in extracts from various plant species. In Bridelia stipularis (L.) Blume, this compound was found to be a major compound (36.86%) in the root extract. scialert.netnih.govscialert.netresearchgate.netresearchgate.net It has also been identified in the flower extract of Tithonia diversifolia (Hemsl.) A. Gray, where it constituted a significant percentage (19.55%) of the phytochemical compounds. researchgate.net Additionally, this compound has been reported in the n-hexane extract of Eremostachys azerbaijanica rhizomes (0.38%) and in the methanol (B129727) extract of the aerial parts of Quisqualis indica Linn. (0.039%). nih.govijper.org

Table 1: Occurrence of this compound in Plant Extracts

| Plant Species | Part Extracted | Extract Type | Concentration (%) | Source |

| Bridelia stipularis | Root | Petroleum ether | 36.86 | scialert.netnih.govscialert.netresearchgate.netresearchgate.net |

| Tithonia diversifolia | Flower | Methanol | 19.55 | researchgate.net |

| Eremostachys azerbaijanica | Rhizomes | n-hexane | 0.38 | nih.gov |

| Quisqualis indica | Aerial parts | Methanol | 0.039 | ijper.org |

Presence in Microalgae

This compound is present in certain microalgae species. In a study examining microalgae for biodiesel production, Acutodesmus obliquus and Chlamydomonas CC125 were found to contain this compound as their most abundant fatty acid methyl ester, at concentrations of 94.0% and 66.6%, respectively. wits.ac.za It was also identified in the fatty acid methyl esters produced by a microalgae-yeast co-culture, with a concentration of 3.95%. nih.govresearchgate.net

Table 2: this compound Content in Microalgae

| Microalgae Species/Culture | Context | Concentration (%) | Source |

| Acutodesmus obliquus | Biodiesel production | 94.0 | wits.ac.za |

| Chlamydomonas CC125 | Biodiesel production | 66.6 | wits.ac.za |

| Microalgae-Yeast Co-culture | Biodiesel production | 3.95 | nih.govresearchgate.net |

Presence in Animal Products

This compound has been detected in various animal products. It was found to be prevalent in different pet food variants, including those based on poultry, byproducts, ragi, and mash potato. scispace.comamazonaws.com In chicken, this compound contributes to the high polyunsaturated fatty acid (PUFA) content. nih.govsrce.hrresearchgate.net Crocodile oil from Crocodylus moreletii has shown a high concentration of linolelaidate fatty acids (23.3%). researchgate.netgrafiati.comresearchgate.net The content of trans fatty acids, including this compound, was observed to decrease in the adipose tissue of lambs fed mulberry silage compared to traditional corn silage. researchgate.netnih.govmdpi.com this compound was also identified in the meat of finishing pigs supplemented with tea tree oil. frontiersin.org

In vivo Studies

Research involving animal models has explored the effects of this compound, particularly in the context of lipid metabolism and inflammatory responses.

Influence on Fatty Acid Composition in Tissues (e.g., Red Blood Cell Phospholipids (B1166683), Adipose Tissue)

In vitro Studies

Information regarding the direct effects of this compound on the reduction of TNF-α and IL-6 in macrophage cell lines was not available in the provided search results.

This compound has demonstrated antibacterial activity in vitro biosynth.comcymitquimica.comcymitquimica.com. It has been reported to inhibit the growth of bacteria in vitro biosynth.comcymitquimica.comcymitquimica.com. This compound, along with other fatty acid methyl esters, has shown antimicrobial activities against Streptococcus mutans and some human fungi pathogens mdpi.com. It has also been referred to as an aroma molecule possessing antibacterial activity in Fagraea fragrans flowers researchgate.net. This compound was identified as a major compound (36.86%) in the root parts of Bridelia stipularis, and the fixed oil from the root demonstrated antibacterial activity against E. coli with a 15 mm inhibition zone nih.gov. Furthermore, this compound was found as a component (0.616%) in Silybum marianum seed ethanol (B145695) extract, which exhibited antibacterial activity against multi-drug resistant (MDR) bacteria, including Staphylococcus aureus (MRSA) and E. coli nih.gov.

Table 1: In vitro Antibacterial Activity

| Source Organism/Extract | Compound Evaluated | Tested Bacteria | Observed Activity / Inhibition Zone |

| Curvularia papendorfii | This compound | Bacteria (general) | Inhibition of growth in vitro |

| Fagraea fragrans flowers | This compound | Bacteria (general) | Possesses antibacterial activity |

| Bridelia stipularis (root) | This compound | E. coli | 15 mm inhibition zone |

| Silybum marianum seed extract | This compound | Staphylococcus aureus (MRSA), E. coli | Present in active extract |

| Not specified | This compound | Streptococcus mutans, human fungi pathogens | Antimicrobial activity |

Potential Therapeutic and Research Implications

Investigative Potential in Pharmaceutical Preparations

Methyl linolelaidate is being investigated for potential therapeutic applications, including its reported anti-inflammatory and antioxidant activities. smolecule.com It is also used as a pharmaceutical preparation for in vitro assays. biosynth.com Studies have indicated that this compound may have inhibitory effects on lipid peroxidation. biosynth.com Additionally, research suggests it could reduce the activity of enzymes such as lipoxygenase or cyclooxygenase. biosynth.com

Role in Understanding Lipid Metabolism and Disease Pathogenesis

This compound serves as a model compound in studies related to lipid chemistry and fatty acid metabolism. cymitquimica.com Interaction studies have shown that this compound can interact with various biological molecules, influencing metabolic pathways related to lipid metabolism and inflammation. smolecule.com Research into its interactions with enzymes involved in lipid metabolism suggests potential regulatory effects on fatty acid profiles in biological systems. smolecule.com For example, studies have explored the effect of dietary supplementation containing this compound on fatty acid composition and lipid metabolism in animals, noting decreases in trans fatty acids in adipose tissue. mdpi.comnih.gov Furthermore, alterations in fatty acid metabolism, which can involve compounds like this compound, are implicated in the pathogenesis of diseases such as cerebral infarction. rsc.org

Application in Network Pharmacology and Molecular Docking Studies

This compound is utilized in network pharmacology and molecular docking studies to explore the interactions between compounds and biological targets. It has been included as a component in studies investigating the mechanisms of traditional medicines. researchgate.netwindows.net For example, in a study exploring the hypoglycemic effect of Scutellariae Radix, this compound was listed among the chemical components investigated through network pharmacology and molecular docking to understand their potential targets and pathways related to diabetes. researchgate.net Similarly, it has appeared in studies using network pharmacology and molecular docking to explore the treatment of conditions like systemic sclerosis and functional constipation, suggesting its potential interaction with relevant protein targets like JAK2 and MAPK14. tmrjournals.comnih.gov These computational approaches help to predict and understand the potential molecular mechanisms of action of compounds like this compound within complex biological systems. windows.nettmrjournals.comnih.gov

Future Research Directions for Methyl Linolelaidate

Elucidation of Specific Receptor Interactions

Current research on fatty acids and their derivatives often involves identifying potential biological targets through computational methods like molecular docking and network analysis. researchgate.nethu.edu.jo Studies have utilized these techniques to predict interactions between various compounds, including fatty acids, and receptors such as PPAR-α, PPAR-γ, and MAPK14 in the context of metabolic and inflammatory pathways. researchgate.nethu.edu.jo Methyl linolelaidate, as a trans fatty acid methyl ester, is likely to interact with specific cellular receptors that mediate its effects. However, the precise receptors that bind this compound and the nature of these interactions remain largely uncharacterized. Future research should focus on:

Experimental validation of predicted interactions: High-throughput screening and binding assays are needed to confirm the interactions suggested by in- silico studies.

Identification of novel receptors: Techniques such as affinity chromatography coupled with mass spectrometry could be employed to identify previously unknown protein targets of this compound.

Structural biology studies: X-ray crystallography or cryo-electron microscopy of this compound-receptor complexes would provide detailed insights into the binding modes and conformational changes upon ligand binding.

Elucidating these specific receptor interactions is crucial for understanding the downstream effects of this compound at a molecular level.

Detailed Investigation of Signaling Pathway Modulation

Fatty acids are known to influence various cellular signaling pathways involved in inflammation, metabolism, and cell growth. scispace.comnih.govbiorxiv.orgmdpi.com this compound has been implicated in influencing lipid metabolism and inflammatory pathways. scispace.com Studies on related fatty acids suggest involvement in modulating gene expression and cellular signaling pathways. scispace.com Research using network pharmacology has also been instrumental in identifying potential signaling pathways affected by active compounds in complex biological systems. researchgate.netsemanticscholar.org However, a detailed understanding of how this compound specifically modulates these pathways is still developing. Future research should aim to:

Map the complete signaling cascade: Investigate the downstream events triggered by this compound-receptor interactions using techniques like phosphoproteomics and kinase activity assays.

Study dose- and time-dependent effects: Determine how the concentration and exposure duration of this compound influence the activation or inhibition of specific pathways.

Explore interactions with other signaling molecules: Investigate potential synergistic or antagonistic effects of this compound in combination with other lipids or signaling molecules.

Utilize pathway-specific reporters: Employ reporter cell lines to monitor the activity of key signaling pathways in response to this compound treatment.

A thorough investigation into the signaling pathway modulation by this compound will provide critical insights into its biological functions and potential therapeutic targets.

Expansion of In vivo Disease Model Studies

While some studies have examined fatty acid profiles in the context of diseases using animal models researchgate.netnih.gov and discussed the need for preclinical models to validate in vitro findings biorxiv.orgplos.org, the in vivo effects of this compound in specific disease models are not extensively documented in the search results. The potential influence of trans fats like this compound on health outcomes has been noted, suggesting the relevance of in vivo studies. scispace.com Expanding research in this area is vital to translate in vitro findings to physiological contexts. Future research should include:

Studies in relevant animal models: Investigate the effects of this compound administration in animal models of diseases where fatty acid metabolism and inflammation play a significant role, such as metabolic disorders, cardiovascular diseases, and inflammatory conditions.

Evaluation of disease progression: Assess how this compound influences disease onset, severity, and progression in these models.

Analysis of tissue-specific effects: Determine the distribution and effects of this compound in different organs and tissues.

Investigation of long-term effects: Conduct chronic studies to understand the cumulative impact of this compound exposure.

Well-designed in vivo studies are essential to determine the physiological relevance and potential therapeutic or detrimental effects of this compound.

Exploration of Bioavailability and Pharmacokinetics

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to assessing its biological activity and potential as a therapeutic agent. While some studies in related fields utilize in-silico predictions for bioavailability and ADMET properties semanticscholar.orgnih.govresearchgate.net, specific experimental data on the bioavailability and pharmacokinetics of this compound appears limited in the search results. Future research should prioritize:

Absorption studies: Determine the extent and rate of this compound absorption across biological membranes, including the intestinal barrier.

Distribution studies: Investigate the distribution of this compound in various tissues and organs following administration.

Metabolism studies: Identify the metabolic pathways and enzymes involved in the biotransformation of this compound.

Excretion studies: Determine the routes and rates of this compound and its metabolites elimination from the body.

Influence of administration route: Compare the pharmacokinetic profiles of this compound administered through different routes.

Comprehensive pharmacokinetic studies are necessary to understand the systemic exposure to this compound and interpret the results of in vitro and in vivo studies accurately.

Novel Synthetic Routes for Stereoselective Production

This compound possesses specific trans double bond configurations (E,E) at positions 9 and 12. cymitquimica.comnih.gov The stereochemistry of fatty acid double bonds can significantly impact their biological properties. While stereoselective synthesis is an active area of research for various compounds rsc.orgorganic-chemistry.orgnih.govmit.edu, developing efficient and scalable stereoselective synthetic routes specifically for this compound with high isomeric purity is an important future direction. Research in this area could focus on:

Developing novel catalytic systems: Explore new catalysts and reaction conditions that favor the formation of the desired (9E,12E) isomer.

Improving existing methodologies: Optimize current synthetic approaches to increase yield and stereoselectivity.

Exploring biocatalytic routes: Investigate the potential of enzymes for the stereoselective synthesis of this compound.

Developing analytical methods for isomeric purity: Establish robust analytical techniques (e.g., advanced GC or HPLC methods) to accurately determine the isomeric composition of synthesized this compound.

Developing efficient stereoselective synthesis methods is crucial for providing high-purity this compound for biological studies and potential applications.

Integration with Advanced Multi-omics Approaches

The integration of different omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems and can reveal complex interactions and pathways. researchgate.netmdpi.comresearchgate.netsemanticscholar.org While metabolomics has been used to study fatty acid profiles mdpi.comresearchgate.net, and combined omics approaches have been applied in related research researchgate.netmdpi.comsemanticscholar.org, the comprehensive application of multi-omics to understand the effects of this compound is an area for future exploration. This could involve:

Transcriptomics and proteomics: Analyze changes in gene and protein expression in cells or tissues exposed to this compound to identify affected pathways and networks.

Lipidomics: Conduct detailed analysis of the cellular lipid profile to understand how this compound influences lipid metabolism and composition.

Integration with phenotypic data: Correlate multi-omics data with observed biological effects in in vitro and in vivo studies.

Bioinformatic analysis: Utilize advanced bioinformatics tools to integrate and interpret multi-omics datasets, identifying key biological processes and potential biomarkers related to this compound exposure.

Integrating multi-omics approaches will provide a more comprehensive and systems-level understanding of the biological impact of this compound.

Q & A

Basic: What analytical methods are recommended for identifying and assessing the purity of methyl linolelaidate in research settings?

Methodological Answer:

this compound is typically identified and quantified using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). High-resolution GC columns, such as Rt-2560 (100% bis-cyanopropyl polysiloxane), are critical for separating trans-isomers like this compound (C18:2n6t) from cis-isomers (e.g., methyl linoleate) due to their structural similarities . Key steps include:

- Calibration : Use certified reference standards (e.g., Supelco 37 FAME mix) with known concentrations of this compound (2% w/w) .

- Run Conditions : Follow AOCS Method Ce-1j-07 or AOAC 996.06, using hydrogen carrier gas and optimized temperature gradients to resolve overlapping peaks .

- Purity Assessment : Compare retention times and peak areas against standards. Purity ≥99.5% (GC) is achievable with preparative HPLC for trace isomer removal .

Basic: What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer:

this compound is synthesized via transesterification of linolelaidic acid (trans,trans-9,12-octadecadienoic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps:

Reaction Setup : Mix linolelaidic acid with excess methanol (1:10 molar ratio) and 1% H₂SO₄.

Reflux : Heat at 65°C for 4–6 hours under nitrogen to prevent oxidation .

Purification : Extract the ester using hexane, wash with NaHCO₃ to neutralize acid, and dry over anhydrous Na₂SO₄.

Final Isolation : Use silica gel chromatography (hexane/EtOAc 95:5) or preparative HPLC to isolate >99% pure product .

Advanced: How does the stereochemistry of this compound influence its reactivity in oxidation studies?

Methodological Answer:

The trans,trans configuration of this compound’s double bonds (C9 and C12) reduces electron density compared to cis isomers, altering its oxidative behavior. In studies using methyltrioxorhenium (MTO)/H₂O₂ systems:

- Epoxidation : The trans double bonds show lower reactivity, requiring longer reaction times (8+ hours) to form monoepoxides (e.g., 9,10-epoxide and 12,13-epoxide) and diastereomeric bisepoxides .

- Regioselectivity : Steric hindrance from trans geometry favors epoxidation at the less substituted C9-C10 bond over C12-C13.

- Analytical Challenges : Separate epoxide products via HPLC (n-hexane/EtOAc gradients) and confirm structures using ¹H/¹³C NMR and NOESY .

Advanced: What challenges arise in chromatographic separation of this compound from structurally similar fatty acid methyl esters (FAMEs)?

Methodological Answer:

Co-elution with cis isomers (e.g., methyl linoleate) and other trans FAMEs is a major challenge. Mitigation strategies include:

- Column Selection : Use polar columns (e.g., SP-2560) with 100% cyanopropyl phases to enhance resolution of trans isomers .

- Temperature Programming : Optimize gradients (e.g., 180°C to 240°C at 2°C/min) to separate C18:2n6t from C18:2n6c and C18:3 isomers .

- Validation : Cross-validate with MS detection or silver-ion chromatography for ambiguous peaks .

Basic: How is this compound utilized in antioxidant studies, and what experimental controls are critical?

Methodological Answer:

this compound is used as a substrate to study lipid peroxidation kinetics. Key experimental design considerations:

- Model Systems : Incorporate in vitro lipid emulsions or cell membranes to simulate oxidative stress .

- Controls : Include cis isomers (e.g., methyl linoleate) to compare oxidation rates. Use radical initiators (e.g., AAPH) and measure thiobarbituric acid-reactive substances (TBARS) .

- Quantification : Monitor hydroperoxide formation via HPLC-UV or GC-MS, ensuring nitrogen-purged environments to prevent auto-oxidation .

Advanced: How can researchers resolve discrepancies in reported oxidative behavior of this compound across studies?

Methodological Answer:

Contradictions in oxidation rates or product profiles often stem from:

- Reagent Purity : Trace peroxides in solvents or impure MTO can skew results. Pre-treat solvents with activated alumina .

- Isomer Cross-Contamination : Validate starting material purity via GC-MS and NMR. Even 2% cis contamination alters reactivity .

- Reaction Conditions : Document exact H₂O₂ concentrations and stirring rates, as subtle changes impact epoxidation efficiency .

Basic: What are best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Keep at –20°C in amber vials under argon to avoid light- or oxygen-induced isomerization .

- Solubility : Prepare fresh solutions in hexane or chloroform; avoid prolonged exposure to polar solvents (e.g., methanol) .

- Stability Testing : Monitor purity monthly via GC-FID. Degradation >1% warrants repurification .

Advanced: How should researchers interpret NMR data for structural confirmation of this compound derivatives?

Methodological Answer:

Key NMR signals for this compound and its epoxides:

- Parent Compound : Trans double bonds show coupling constants J = 15–17 Hz (vs. J = 10–12 Hz for cis) in ¹H NMR .

- Epoxides : Look for oxirane protons at δ 2.9–3.3 ppm (¹H) and carbons at δ 50–55 ppm (¹³C). NOESY confirms stereochemistry by correlating epoxy protons with adjacent substituents .

Basic: How to validate GC-MS methods for quantifying this compound in complex biological matrices?

Methodological Answer:

- Sample Prep : Extract lipids via Folch method (CHCl₃/MeOH 2:1), transesterify with BF₃-methanol, and purify via solid-phase extraction .

- Validation Metrics :

Advanced: What strategies address conflicting data on the antioxidant vs. pro-oxidant effects of this compound?

Methodological Answer:

Discrepancies arise from concentration-dependent effects and model system variability. Resolve by:

- Dose-Response Curves : Test 1–100 µM in cellular vs. cell-free systems .

- Mechanistic Probes : Use ESR to detect radical intermediates and siRNA knockdowns to identify enzymatic pathways (e.g., CYP450 involvement) .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from ≥5 studies, weighting by sample size and methodology rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。